3-(Aminomethyl)-N-fmoc-2,2-dimethylcyclobutan-1-amine hcl
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Overview
Description
3-(Aminomethyl)-N-fmoc-2,2-dimethylcyclobutan-1-amine hydrochloride is a compound of significant interest in the field of organic chemistry. This compound features a cyclobutane ring with an aminomethyl group and an N-fmoc (fluorenylmethyloxycarbonyl) protecting group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more convenient for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-N-fmoc-2,2-dimethylcyclobutan-1-amine hydrochloride typically involves multiple steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated cyclobutane derivative.
Fmoc Protection: The Fmoc group is introduced to protect the amine functionality. This is achieved by reacting the amine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) under basic conditions.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors and purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-N-fmoc-2,2-dimethylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can be employed to replace the aminomethyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
3-(Aminomethyl)-N-fmoc-2,2-dimethylcyclobutan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-N-fmoc-2,2-dimethylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The Fmoc group protects the amine functionality, allowing selective reactions to occur at other sites. This protection is crucial in peptide synthesis, where the compound can be used to introduce specific amino acid residues without unwanted side reactions.
Comparison with Similar Compounds
Similar Compounds
S-pregabalin: A structural analog of gamma-aminobutyric acid (GABA) used as an anticonvulsant.
Piperidine: A six-membered ring containing an amine group, commonly found in pharmaceuticals and natural products.
Pyrrolidine: A five-membered ring with an amine group, used in drug discovery and synthesis.
Uniqueness
3-(Aminomethyl)-N-fmoc-2,2-dimethylcyclobutan-1-amine hydrochloride is unique due to its cyclobutane ring structure and the presence of both an aminomethyl group and an Fmoc protecting group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable tool in various research applications.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[3-(aminomethyl)-2,2-dimethylcyclobutyl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2.ClH/c1-22(2)14(12-23)11-20(22)24-21(25)26-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19;/h3-10,14,19-20H,11-13,23H2,1-2H3,(H,24,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOWHOYQZGTFRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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